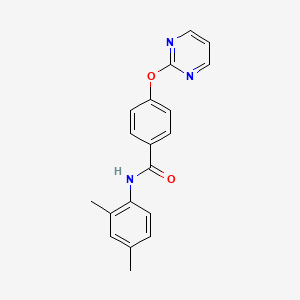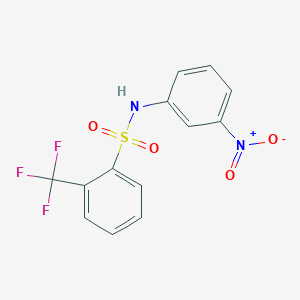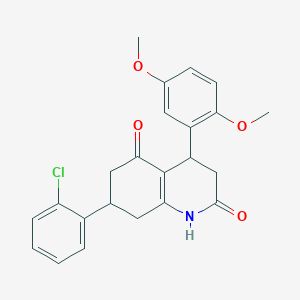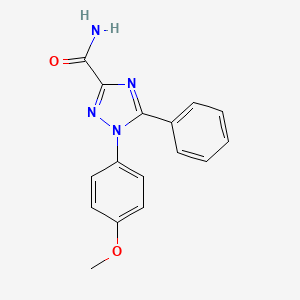![molecular formula C19H16N4O B5530915 N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide](/img/structure/B5530915.png)
N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide (BICH) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BICH is a hydrazide derivative of indole, which is a common structural motif found in many biologically active compounds. BICH is a promising compound that has shown potential in various biological activities, including antitumor, antibacterial, and antifungal activities.
Mécanisme D'action
The mechanism of action of N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide varies depending on the biological activity studied. In general, N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide targets the cell membrane of the target organism, leading to cell death. In cancer cells, N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide induces apoptosis by targeting the mitochondrial pathway. In bacteria, N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide disrupts the bacterial cell membrane, leading to cell death. In fungi, N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide disrupts the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide vary depending on the biological activity studied. In general, N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide induces cell death in the target organism, leading to a decrease in cell proliferation. N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide has also been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide has several advantages and limitations for lab experiments. The advantages include its potent biological activity and its ability to target various organisms. The limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the study of N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide. These include:
1. Optimization of the synthesis method to improve the yield and purity of N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide.
2. Further studies to determine the optimal dosage and administration of N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide for various biological activities.
3. Studies to determine the potential toxicity of N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide and its safety for human use.
4. Studies to investigate the potential use of N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide in combination with other drugs for enhanced biological activity.
5. Studies to investigate the potential use of N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide in other biological activities, such as antiviral and anti-inflammatory activities.
Méthodes De Synthèse
N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide can be synthesized by the reaction of 1-benzyl-1H-indole-3-carbaldehyde with 2-cyanoacetohydrazide in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding hydrazide using a reducing agent.
Applications De Recherche Scientifique
N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide has shown potential in various scientific research applications, including:
1. Antitumor activity: N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide has been shown to exhibit potent antitumor activity against various cancer cell lines. It induces apoptosis and inhibits cell proliferation by targeting the mitochondrial pathway.
2. Antibacterial activity: N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide has been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria. It inhibits bacterial growth by disrupting the bacterial cell membrane.
3. Antifungal activity: N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide has been shown to exhibit antifungal activity against various fungi. It inhibits fungal growth by disrupting the fungal cell membrane.
Propriétés
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-11-10-19(24)22-21-12-16-14-23(13-15-6-2-1-3-7-15)18-9-5-4-8-17(16)18/h1-9,12,14H,10,13H2,(H,22,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEDZTFNZFSJGO-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-cyanoacetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-nitrobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5530837.png)

![N'-[3-bromo-4-(dimethylamino)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5530860.png)

![N-(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5530872.png)
![2-[3-pyridin-4-yl-5-(tetrahydro-2H-pyran-3-ylmethyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5530878.png)
![2-(1-methyl-1H-pyrazol-3-yl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5530881.png)



![1-{2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5530904.png)


